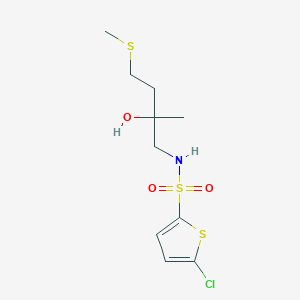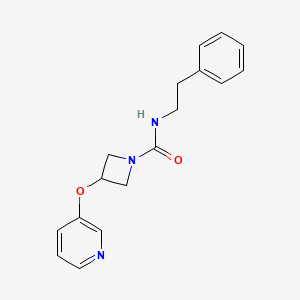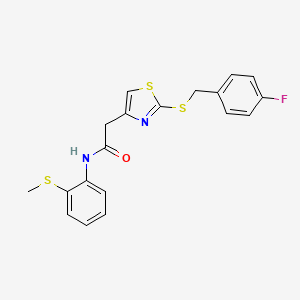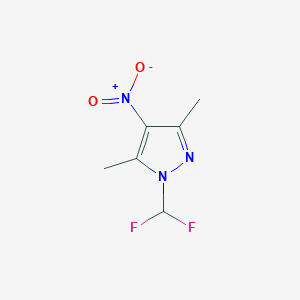
(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate, also known as DECQ or Diethylcarbamoylquinoline, is a synthetic compound with potential applications in scientific research. It is a derivative of quinoline and belongs to the class of carbamate compounds. DECQ has been studied for its ability to inhibit certain enzymes and its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Anti-corrosion Applications
- 8-Hydroxyquinoline derivatives have been explored for their anti-corrosion properties in acidic mediums. These compounds demonstrate high efficiency in protecting mild steel surfaces against corrosion, with effectiveness reaching up to 90% for certain derivatives. The studies reveal that these compounds act as cathodic inhibitors and form protective layers on metal surfaces through adsorption. The inhibition efficiency correlates with their electronic properties and adsorption configurations, as determined by electrochemical techniques and computational methods including Density Functional Theory (DFT) and molecular dynamics simulations (Douche et al., 2020).
Antimicrobial and Antiviral Activities
- Certain 7-chloro-4-aminoquinoline derivatives have shown potent anti-malarial and anti-viral properties against Plasmodium falciparum strains and viruses including influenza A and SARS-CoV-2. These compounds, through structural functionalization, exhibit significant anti-infectious effects, opening avenues for drug discovery aimed at treating malaria and viral co-infections (Mizuta et al., 2023).
Antitubercular and Antileishmanial Agents
- Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes have been explored for their antileishmanial and antitubercular activities. Certain compounds in this category exhibit promising activities against Mycobacterium tuberculosis, with potencies comparable to first and second-line drugs used in tuberculosis treatment. One compound specifically showed significant activity against Leishmania chagasi, highlighting the potential for developing novel antitubercular and antileishmanial agents (Carmo et al., 2011).
Metal Ion Sensing and Chemosensors
- The 8-hydroxyquinoline framework has been utilized to develop chemosensors for detecting metal ions such as Mg2+, Zn2+, and Co2+ in dual-channel modes. These chemosensors exhibit selectivity and sensitivity towards specific metal ions, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Li et al., 2014).
Copper(II) Binding for Therapeutic Applications
- Research into the solution chemistry of Copper(II) binding to substituted 8-hydroxyquinolines has provided insight into their potential therapeutic applications, especially in treating neurological diseases like Alzheimer's and Huntington's. These studies offer a foundation for understanding the metal-binding properties of such compounds and their implications in disease treatment (Summers et al., 2020).
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTIFIIMNHAECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2751009.png)



![2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2751013.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2751014.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2751017.png)

![1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2751021.png)
![Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride)](/img/structure/B2751024.png)


![4-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2751031.png)